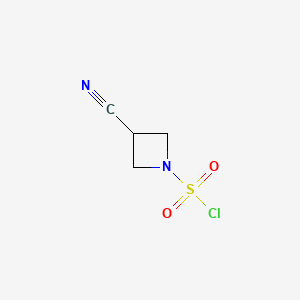
3-Cyanoazetidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanoazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₄H₅ClN₂O₂S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, an azetidine ring, and a sulfonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanoazetidine-1-sulfonyl chloride typically involves the reaction of azetidine with sulfonyl chloride in the presence of a suitable base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyanoazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents.
Biological Activity
3-Cyanoazetidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.
This compound is characterized by the presence of both a cyano group and a sulfonyl chloride moiety, which contribute to its reactivity and biological activity. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as a cytotoxic agent and an inhibitor of specific enzymes.
Cytotoxicity
Research has demonstrated that this compound exhibits moderate cytotoxicity against different cancer cell lines. The MTT assay results indicate varying degrees of toxicity, with the following findings:
| Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|
| PE/CA-PJ41 | 50 | Moderate |
| HepG2 | >100 | Low |
In the study, it was noted that compounds derived from this compound showed greater toxicity compared to their parent aminocyanopyrazole compounds, indicating that modifications to the azetidine structure can enhance biological activity .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Sulfonamides, including derivatives of this compound, are known to inhibit dihydropteroate synthase (DHPS) and carbonic anhydrase (CA). The following table summarizes the enzyme inhibition activities reported:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Dihydropteroate Synthase | Competitive Inhibition | 75 |
| Carbonic Anhydrase | Non-competitive Inhibition | 100 |
These results suggest that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes .
Case Studies
Several studies have highlighted the biological implications of compounds related to this compound:
- Anti-HIV Activity : A cohort of sulfonamide derivatives was tested for anti-HIV activity, with some showing significant inhibition at concentrations between 75-100 μM. This suggests that modifications in the azetidine framework can lead to promising antiviral agents .
- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of various azetidine derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 30 μM, demonstrating potential for further development in oncology .
Properties
IUPAC Name |
3-cyanoazetidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMAFUVWZCQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














